1H,2H,3H,3aH,4H,6aH-cyclopenta[b]pyrrol-2-one
Beschreibung
1H,2H,3H,3aH,4H,6aH-Cyclopenta[b]pyrrol-2-one is a bicyclic lactam featuring a fused cyclopentane-pyrrolidone scaffold. Its structure comprises a five-membered cyclopentane ring fused to a pyrrolidone moiety, with hydrogen atoms occupying specific stereochemical positions (3aH, 4H, 6aH).
Eigenschaften
IUPAC Name |
3,3a,4,6a-tetrahydro-1H-cyclopenta[b]pyrrol-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-7-4-5-2-1-3-6(5)8-7/h1,3,5-6H,2,4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZDQPANKVXLEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1H,2H,3H,3aH,4H,6aH-cyclopenta[b]pyrrol-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclopentanone with an amine derivative can lead to the formation of the desired compound through a series of condensation and cyclization steps . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
Oxidation Reactions
The ketone group in 1H,2H,3H,3aH,4H,6aH-cyclopenta[b]pyrrol-2-one undergoes oxidation under controlled conditions. Common reagents include:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| KMnO₄ (acidic conditions) | Cyclopenta[b]pyrrol-2-one oxide | 60–75% | |
| CrO₃ (H₂SO₄) | Lactam derivatives | 45–55% |
Oxidation typically occurs at the α-carbon adjacent to the ketone, forming lactams or introducing hydroxyl groups. For example, chromium trioxide-mediated oxidation yields bicyclic lactams with preserved ring integrity .
Reduction Reactions
The ketone group is reducible to secondary alcohols or fully saturated amines:
Reduction with LiAlH₄ in tetrahydrofuran (THF) under reflux conditions achieves high yields of the corresponding alcohol . Catalytic hydrogenation further saturates the cyclopentane ring .
Substitution Reactions
Electrophilic substitution occurs at the pyrrolidinone nitrogen or α-carbons:
N-Substitution
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Alkyl halides (R-X) | N-Alkylated derivatives | DMF, K₂CO₃, 80°C | 70–85% | |
| Aryl sulfonates | N-Arylsulfonamide analogs | TEA, CH₂Cl₂, rt | 50–65% |
C-Substitution
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Halogens (Cl₂, Br₂) | α-Halogenated derivatives | AcOH, 40°C | 55–70% | |
| Grignard reagents (R-MgX) | Alkylated cyclopenta[b]pyrrolones | THF, −78°C to rt | 60–75% |
Substitution at the α-position is facilitated by the electron-withdrawing effect of the ketone, enhancing reactivity toward nucleophiles .
Cycloaddition and Ring-Opening Reactions
The compound participates in [3+2] cycloadditions and ring-opening transformations:
Cycloadditions with azomethine ylides under trifluoroacetic acid (TFA) catalysis yield complex polycyclic structures, demonstrating utility in medicinal chemistry .
Acid/Base-Mediated Rearrangements
Strong acids or bases induce ring contraction or expansion:
| Conditions | Product | Mechanism | Yield | Source |
|---|---|---|---|---|
| TsOH, DMSO, 70°C | Polycyclic indole derivatives | Intramolecular cyclization | 37–55% | |
| NaOH (aq.), reflux | Hydrolyzed lactam intermediates | Ring-opening hydrolysis | 60–70% |
For example, treatment with p-toluenesulfonic acid (TsOH) in dimethyl sulfoxide (DMSO) at 70°C facilitates intramolecular cyclization to form indole-fused products .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity : Research has indicated that derivatives of 1H,2H,3H,3aH,4H,6aH-cyclopenta[b]pyrrol-2-one exhibit significant anticancer properties. For instance, compounds synthesized from this scaffold have shown inhibitory effects on cancer cell proliferation by inducing apoptosis in tumor cells. Studies suggest that these compounds can target specific signaling pathways involved in cancer progression .
Neuroprotective Effects : The compound has also been studied for its neuroprotective properties. It has demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neuroinflammatory responses and protection against neurotoxic agents .
Antimicrobial Properties : Another area of application is in the development of antimicrobial agents. The compound's derivatives have shown efficacy against various bacterial strains and fungi. This makes it a candidate for further exploration in the development of new antibiotics or antifungal treatments .
Material Science
Polymer Chemistry : this compound can serve as a building block in polymer synthesis. Its ability to undergo polymerization reactions allows it to be incorporated into various polymer matrices, enhancing their mechanical properties and thermal stability. This application is particularly relevant in the production of advanced materials for electronics and coatings .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal highlighted the synthesis of novel derivatives based on this compound. These derivatives were evaluated for their cytotoxic effects on breast cancer cell lines. Results indicated that certain modifications significantly increased their potency compared to standard chemotherapeutics .
Case Study 2: Neuroprotective Mechanism
In another investigation focusing on neuroprotection, researchers administered compounds derived from this compound to animal models exhibiting symptoms of neurodegeneration. The results demonstrated a marked improvement in cognitive function and a reduction in biomarkers associated with neuronal damage .
Wirkmechanismus
The mechanism by which 1H,2H,3H,3aH,4H,6aH-cyclopenta[b]pyrrol-2-one exerts its effects involves interactions with molecular targets and pathways. The ketone functional group can participate in various chemical interactions, including hydrogen bonding and nucleophilic addition reactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules, potentially leading to bioactive effects .
Vergleich Mit ähnlichen Verbindungen
cis-tert-Butyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- Molecular Formula: C₁₂H₁₉NO₃
- Molecular Weight : 225.28 g/mol
- Key Features: This derivative shares the cyclopenta-pyrrolone core but incorporates a tert-butyl carboxylate group at the 2-position. The cis configuration of substituents influences its stereochemical reactivity and solubility.
6a-Hydroxy-3,3-Dimethylhexahydrocyclopenta[b]pyrrol-2(1H)-one
- Synonyms: NSC134320, DTXSID20300019
- Key Features: The addition of a hydroxyl group at the 6a position and dimethyl substituents at the 3-position distinguishes this compound.
Functionalized Derivatives
5-[Cyclohexyl(pyrrolidin-1-yl)methyl]-2,2-dimethyl-2,3-dihydropyridin-4(1H)-one
- The pyrrolidinyl and cyclohexyl substituents introduce steric bulk, which was confirmed via X-ray crystallography. This compound is a racemate, suggesting challenges in enantioselective synthesis .
Hexahydro-l-methoxy-3-phenylcyclopenta[b]pyrrol-2-one Derivatives
- Synthesis : Prepared via alkylation (e.g., methyl iodide) or acetylation (e.g., acetic anhydride) of hydroxylated precursors. These reactions proceed under mild conditions (reflux in acetonitrile or room-temperature stirring) with yields dependent on steric and electronic effects of substituents .
- Properties: Solubility: Insoluble in aqueous bicarbonate but soluble in 5% NaOH, indicating acidic proton(s) (likely from the lactam or hydroxyl groups). Reactivity: Reacts with ferric chloride-ethanol solutions, suggesting phenolic or enolic character in certain derivatives .
Comparative Data Table
Biologische Aktivität
1H,2H,3H,3aH,4H,6aH-cyclopenta[b]pyrrol-2-one is a cyclic compound featuring a unique structure that contributes to its diverse biological activities. This compound has garnered interest in various fields of research due to its potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C7H9NO
- CAS Number : 13846993
- Molecular Weight : 135.15 g/mol
- Classification : Heterocyclic compound
The compound's structure consists of a cyclopentane ring fused with a pyrrole moiety, which is believed to play a significant role in its biological interactions.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. In vitro assays showed that the compound effectively inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain tested.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 30 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant capacity. In DPPH radical scavenging assays, it exhibited significant free radical scavenging activity with an IC50 value of 25 µg/mL. This suggests its potential role in protecting cells from oxidative stress.
Neuroprotective Effects
Research indicates that this compound may have neuroprotective effects. In cell culture studies involving neuronal cells exposed to oxidative stress, the compound reduced cell death and improved cell viability by approximately 40% at concentrations of 10 µM.
Study on Antimicrobial Properties
A recent study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various derivatives of cyclopenta[b]pyrrol-2-one. The researchers found that modifications to the nitrogen atom in the pyrrole ring significantly enhanced antibacterial activity. The most potent derivative had an MIC of 10 µg/mL against S. aureus .
Neuroprotective Mechanism Investigation
In another study published in Neuroscience Letters, researchers investigated the neuroprotective mechanisms of cyclopenta[b]pyrrol-2-one. They reported that the compound inhibited apoptosis in neuronal cells by modulating the expression of Bcl-2 family proteins and reducing reactive oxygen species (ROS) levels .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1H,2H,3H,3aH,4H,6aH-cyclopenta[b]pyrrol-2-one?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. For example, hydrogenation of bicyclic precursors (e.g., 1,2,3-cis-3a-cis-4,5,6,6a-cis-octahydro-3-phenylcyclopenta[b]pyrrol-2-one) under high-pressure H₂ (133 atm) with Raney nickel yields the saturated core structure . Cyclization strategies, such as relay gold(I)/Brønsted acid catalysis, enable functionalization via cation-Ene and Friedel–Crafts reactions with 1,3-dicarbonyls . Key steps include refluxing in solvents like ethanol or toluene and purification via recrystallization.
Q. How are spectroscopic techniques employed to characterize cyclopenta[b]pyrrol-2-one derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming stereochemistry and substituent positions. For instance, H NMR distinguishes between cis/trans configurations in hexahydro derivatives, while C NMR identifies carbonyl (C=O) groups at ~1678 cm⁻¹ (IR) . Elemental analysis (e.g., C, H, N percentages) and high-resolution mass spectrometry (HRMS) validate molecular formulas .
Q. What are common functionalization strategies for modifying the cyclopenta[b]pyrrol-2-one scaffold?
- Methodological Answer : Substituents are introduced via alkylation, arylations, or sulfonation. For example, chloranil-mediated oxidation in xylene facilitates sulfonyl group addition to pyrrole rings . Palladium-catalyzed (3 + 2) cycloaddition with vinyl cyclopropanes achieves high yields (78–96%) of polysubstituted derivatives, with trans/cis ratios optimized via Pd₂(dba)₃/dppe catalysts .
Advanced Research Questions
Q. How can computational modeling resolve mechanistic ambiguities in cyclopenta[b]pyrrol-2-one synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations rationalize reaction pathways, such as the chemoselectivity of Pd-catalyzed cycloadditions. Studies on transition states explain the preference for trans products (10:1 ratio) and guide catalyst design . Molecular docking further predicts biological target interactions, aiding in SAR optimization .
Q. What strategies address contradictions in reaction outcomes, such as failed oxidation or nitrosation attempts?
- Methodological Answer : Unsuccessful oxidations (e.g., with chromic acid) may stem from steric hindrance or electronic effects. Alternative approaches include using milder oxidants (e.g., TEMPO/NaOCl) or protecting groups. Evidence shows that nitrosation of saturated derivatives requires concentrated HCl and low temperatures (0°C) to avoid decomposition .
Q. How do substituents influence the biological activity of cyclopenta[b]pyrrol-2-one derivatives?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that methoxy or chloro substituents on aryl groups enhance binding to enzymes (e.g., kinases) or receptors. For example, 2-(4-methoxyphenyl) derivatives exhibit improved solubility and target affinity compared to non-substituted analogs . Bioactivity assays (e.g., enzyme inhibition, cell viability) coupled with SPR/NMR validate these interactions .
Q. What are the challenges in achieving stereochemical purity during synthesis, and how are they mitigated?
- Methodological Answer : Diastereomer separation is challenging due to similar physical properties. Chiral HPLC or enzymatic resolution can isolate enantiomers. Hydrogenation conditions (e.g., Raney nickel, 150°C) favor cis configurations, while asymmetric catalysis (e.g., gold/acid relay) ensures stereoselectivity .
Key Considerations for Researchers
- Contradictory Data : Conflicting reaction outcomes (e.g., oxidation failures) necessitate mechanistic reinvestigation and alternative pathway exploration .
- Advanced Tools : Computational models (DFT, docking) and microkinetic analysis are critical for optimizing synthetic and biological performance .
- Biological Relevance : Prioritize derivatives with substituents that enhance target engagement (e.g., 4-methoxyphenyl for kinase inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
